4-Fluoro-6-methoxynicotinic acid
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Overview
Description
4-Fluoro-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H6FNO3. It is a derivative of nicotinic acid, featuring a fluorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxynicotinic acid typically involves the introduction of the fluorine and methoxy groups onto the nicotinic acid framework. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps such as halogenation, methylation, and subsequent purification through crystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-Fluoro-6-methoxynicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Fluoro-3-methoxynicotinic acid
- 4-Fluoro-5-methoxynicotinic acid
- 4-Fluoro-6-hydroxynicotinic acid
Comparison: 4-Fluoro-6-methoxynicotinic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
4-fluoro-6-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
HJROJUVSZBVKEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)F)C(=O)O |
Origin of Product |
United States |
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